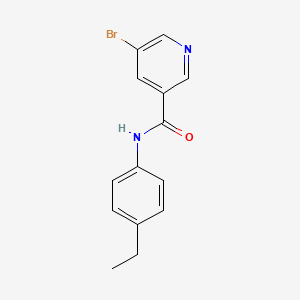

![molecular formula C14H18N4OS B5593601 5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)

5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Triazole derivatives are synthesized through various chemical reactions, often starting from precursors like thiosemicarbazides or amino-triazole-thiones. These compounds undergo cyclization, condensation, or acylation reactions to form the desired triazole derivatives. For instance, the synthesis of a triazole-thione compound was achieved by treating a triazole-thiol with an aldehyde or acyl chloride under specific conditions, leading to Schiff bases or amide derivatives, respectively (Sarhan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like X-ray diffraction, revealing details about their crystalline structure, dihedral angles, and supramolecular interactions. For example, a study on a triazole-thione monohydrate compound showed it crystallizes in the triclinic system, with specific cell parameters and angles, highlighting weak hydrogen bonds and C–H⋯π interactions stabilizing the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including acylation, alkylation, and cyclization, leading to a diverse set of compounds with potential biological activities. These reactions are often facilitated by specific conditions or catalysts, such as base or acid media, to yield compounds with different substituents and properties. For instance, cyclization of thiosemicarbazides in alkaline or acidic conditions produced triazole-thione or thiadiazole derivatives, respectively, with the potential for central nervous system activity (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These compounds are typically crystalline solids, with solubility varying based on the nature of substituents and the solvent used. Their melting points and other physical parameters are determined using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of triazole derivatives include their reactivity towards various chemical reagents, their potential as corrosion inhibitors, and their ability to form complexes with metals. For example, a study on a triazole-thiol derivative demonstrated its effectiveness as a corrosion inhibitor for copper, showcasing the compound's interaction with the metal surface via sulfur and nitrogen atoms (Chauhan et al., 2019).

特性

IUPAC Name |

3-cyclohexyl-4-[(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMZUQKOOWVLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5593526.png)

![4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5593536.png)

![methyl 3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5593542.png)

![N-(4-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5593549.png)

![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)

![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)

![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)